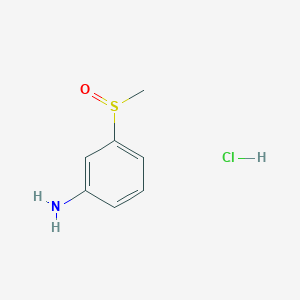

3-Methanesulfinylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

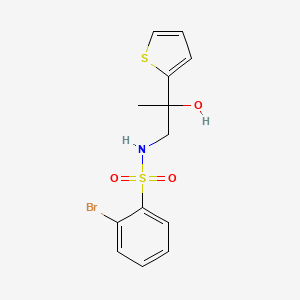

3-Methanesulfinylaniline hydrochloride is an organic compound with the molecular formula C7H10ClNOS . It has gained attention due to its potential applications in various fields.

Synthesis Analysis

The synthesis of aniline-based compounds like 3-Methanesulfinylaniline hydrochloride has been achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis

The molecular structure of 3-Methanesulfinylaniline hydrochloride consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The molecular weight of this compound is 191.67.Aplicaciones Científicas De Investigación

Chemical Reactions and Oxidation Processes :

- Methanesulfinic acid, a compound related to 3-Methanesulfinylaniline hydrochloride, reacts with hydroxyl radicals, forming methanesulfonyl radicals. This reaction is significant in radiolysis studies and contributes to our understanding of chemical reaction mechanisms involving sulfur-containing compounds (Flyunt et al., 2001).

- Another study on methanesulfinic acid demonstrates its interaction with OH radicals, leading to the formation of CH3SO2 radicals. This research is crucial for comprehending the autoxidation processes of sulfinic acids, which has broader implications in environmental chemistry and atmospheric studies (Sehested & Holcman, 1996).

Biochemical and Biological Applications :

- Research on methanethiolate adsorption on Au(111) surfaces at a single-molecule level using scanning tunneling microscopy and density functional theory provides insights into the molecular interactions of sulfur-containing compounds, which are chemically similar to 3-Methanesulfinylaniline hydrochloride. This knowledge is vital for surface science and nanotechnology (Maksymovych et al., 2006).

- Another study investigates the microbial metabolism of methanesulfonic acid, which is structurally related to 3-Methanesulfinylaniline hydrochloride. This research is significant in understanding the biogeochemical cycling of sulfur and the environmental fate of sulfur-containing compounds (Kelly & Murrell, 1999).

Industrial and Catalytic Applications :

- The use of methanesulfonic acid as a catalyst for the production of linear alkylbenzenes highlights the potential for using sulfur-containing catalysts in industrial chemical processes. Such research can inform the development of more efficient and environmentally friendly catalytic methods, which could be relevant for compounds like 3-Methanesulfinylaniline hydrochloride (Luong et al., 2004).

- The catalytic conversion of methane to more useful chemicals and fuels, using catalysts like methane monooxygenase, demonstrates the potential of sulfur-containing compounds in enhancing chemical transformations, a field where 3-Methanesulfinylaniline hydrochloride might find application (Lunsford, 2000).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methylsulfinylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-10(9)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHCBWYKOFTIPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)

![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)

![Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate](/img/structure/B2983237.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2983238.png)

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)

![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)

![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)

![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)